ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate
Description
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group, a phenyl group, and an N-methylacetamido group
Properties
IUPAC Name |
ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVRWHKAUBKLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate typically involves a multi-step process. One common method includes the following steps:
Formation of 4-chlorophenoxyphenyl compound: This can be achieved through a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with a phenyl halide in the presence of a base.
Amidation: The resulting 4-chlorophenoxyphenyl compound is then reacted with N-methylacetamide under suitable conditions to form the N-methylacetamido derivative.
Esterification: Finally, the N-methylacetamido derivative is esterified with ethyl acetate in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate exhibits a range of biological activities that make it a candidate for further research in drug development:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown significant antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. For instance, derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 256 µg/mL .
- Cytotoxicity : Investigations into the cytotoxic effects reveal promising results against cancer cell lines. Compounds structurally related to this compound have shown selective cytotoxicity towards human cancer cells while sparing normal cells .
- Enzyme Inhibition : This compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression. For example, similar compounds have been noted to inhibit acetylcholinesterase, which is significant in neurodegenerative diseases .
Therapeutic Applications
Given its biological activities, this compound has potential therapeutic applications:
- Antimicrobial Agents : Its efficacy against bacterial strains positions it as a candidate for developing new antibiotics.
- Cancer Therapeutics : The selective cytotoxicity observed in studies suggests its potential use in targeted cancer therapies.
- Neurological Disorders : With its enzyme inhibition properties, this compound could be explored for treating conditions like Alzheimer's disease.
Case Studies
Several studies have explored the applications of compounds related to this compound:
- A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of chlorophenoxy derivatives, demonstrating their effectiveness against resistant strains .
- Research in Cancer Research examined the cytotoxic effects of structurally similar compounds on various cancer cell lines, indicating potential pathways for drug development .
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The N-methylacetamido group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(2-(4-bromophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-(2-(2-(4-fluorophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-(2-(2-(4-methylphenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate, with the CAS number 1035404-19-3, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H20ClNO4
- Molecular Weight : 361.819 g/mol
- Synonyms : Ethyl N-{[2-(4-chlorophenoxy)phenyl]acetyl}-N-methylglycinate
- Structural Features : The compound features a chlorophenoxy group, which is significant for its biological activity.
Synthesis
The synthesis of this compound can be achieved through a multi-step process involving the reaction of 2-(4-Chlorophenoxy)phenylacetic acid with sarcosine methyl ester hydrochloride. This process highlights the importance of the chlorophenoxy moiety in enhancing the compound's bioactivity .
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as those involving Akt and ERK .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects in preclinical models. It is believed to inhibit multiple kinase pathways, including MLK3 and LRRK2, which are implicated in neurodegenerative diseases. The neuroprotective activity may be attributed to its ability to activate neurotrophic signaling pathways .
Other Pharmacological Activities
In addition to anticancer and neuroprotective effects, this compound may possess other pharmacological activities:
- Anti-inflammatory : Compounds with similar structures have shown potential in reducing inflammation.
- Antimicrobial : Some derivatives exhibit antibacterial properties against various pathogens .
Case Studies and Research Findings
- Neuroprotection Study : A study demonstrated that the compound inhibited MLK family kinases, leading to reduced neuronal death in models of oxidative stress . The IC50 value for this inhibition was reported as low as 11 nM.
- Anticancer Evaluation : In vitro assays showed that derivatives of this compound significantly inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma), suggesting a broad spectrum of anticancer activity .
- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation indicated that compounds related to this compound could reduce pro-inflammatory cytokines .
Comparative Table of Biological Activities
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents | Solvent | Temp. | Monitoring | Yield* |
|---|---|---|---|---|---|
| 1 | TBTU, 2,6-lutidine | DCM | 0–5°C → RT | TLC (Rf 0.4) | 65–75% |
| 2 | Indole-2-carboxylic acid, TBTU | DCM | RT | TLC (Rf 0.6) | 70–80% |
| *Yields estimated from analogous procedures in . |
How can spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- 1H/13C NMR : Key signals include:
- Ethyl ester : δ ~1.2 ppm (triplet, CH3), ~4.1 ppm (quartet, CH2).
- N-methyl group : δ ~3.0 ppm (singlet, CH3).
- Aromatic protons : δ 6.8–7.5 ppm (multiplets for substituted phenyl rings).
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]+) matched to the exact mass (e.g., m/z 430.1 for C21H21ClNO4).
- FTIR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and amide C=O (~1660 cm⁻¹) .
Q. Table 2: Diagnostic Spectral Peaks
| Technique | Key Peaks | Functional Group |
|---|---|---|
| 1H NMR | δ 3.0 (s) | N-CH3 |
| 13C NMR | δ 170.5 | Ester C=O |
| FTIR | 1740 cm⁻¹ | Ester C=O |
What challenges arise in crystallographic refinement, and how can SHELXL address them?
Answer:
Challenges include:
- Disordered solvent molecules : Use PART and ISOR commands in SHELXL to model anisotropic displacement parameters.
- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O) using SHELXPRO for hydrogen atom placement.
- Twinned crystals : Apply TWIN/BASF instructions for data scaling .
Q. Table 3: SHELXL Refinement Parameters
| Parameter | Value |
|---|---|
| R1/wR2 | <0.05 |
| GooF | ~1.0 |
| Residual density | ±0.3 eÅ⁻³ |
| Data from analogous structures in . |
How does the 4-chlorophenoxy substituent influence reactivity and bioactivity?
Answer:
- Electron-withdrawing effect : The chloro group stabilizes the phenoxy moiety, enhancing electrophilic substitution resistance.
- Biological activity : Similar derivatives (e.g., methyl esters) show glycine receptor modulation, suggesting potential neuropharmacological applications. Computational docking (AutoDock Vina) can predict binding affinities to targets like GABA_A receptors .
Q. Table 4: SAR Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-Cl | Increased stability | |
| N-CH3 | Enhanced lipophilicity |
What computational methods predict physicochemical properties and binding modes?
Answer:
- Physicochemical properties : Use SwissADME to calculate logP (~3.5), PSA (~70 Ų), and bioavailability scores.
- Docking studies : Employ Schrödinger Maestro or MOE for rigid/flexible docking. Optimize protonation states with Epik at pH 7.4.
- MD simulations : Run 100 ns trajectories (AMBER/CHARMM) to assess target-ligand stability .
Q. Table 5: Computational Predictions
| Property | Predicted Value | Tool |
|---|---|---|
| logP | 3.5 | SwissADME |
| ΔG (kcal/mol) | -8.2 | AutoDock |
How can discrepancies in spectroscopic vs. crystallographic data be resolved?
Answer:
- Conformational analysis : Compare NMR-derived dihedral angles with X-ray torsion angles using Mercury software.
- Dynamic effects : Variable-temperature NMR can detect rotameric equilibria not observed in static crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
